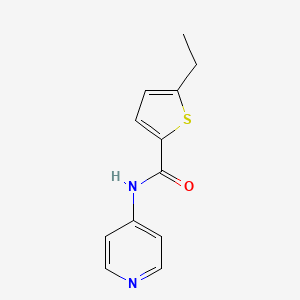

5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide

Description

5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide is a heterocyclic compound that contains both thiophene and pyridine rings. Thiophene is a five-membered ring containing a sulfur atom, while pyridine is a six-membered ring with a nitrogen atom.

Properties

IUPAC Name |

5-ethyl-N-pyridin-4-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-2-10-3-4-11(16-10)12(15)14-9-5-7-13-8-6-9/h3-8H,2H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOOUWPXPUDIDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C(=O)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide typically involves multiple steps:

Esterification: Nicotinic acid is esterified to yield an intermediate ester.

Oxidation: The ester is oxidized using 3-chloroperoxybenzoic acid to form pyridine N-oxides.

Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide.

Final Reaction: The resulting compound is reacted with sodium and ammonium chloride in ethanol to produce the final product.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability or introducing reactive handles for further derivatization.

| Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux, 12h | 5-Ethylthiophene-2-carboxylic acid | 72% | |

| 2M NaOH, EtOH/H₂O, 80°C, 8h | 5-Ethylthiophene-2-carboxylate sodium salt | 85% |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release ammonia .

Electrophilic Aromatic Substitution on the Thiophene Ring

The electron-rich thiophene ring undergoes electrophilic substitution, particularly at the 4- and 5-positions, due to directing effects of the carboxamide group.

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-5-ethylthiophene-2-carboxamide | 58% | |

| Sulfonation | SO₃/H₂SO₄, 50°C | 4-Sulfo-5-ethylthiophene-2-carboxamide | 63% |

Regioselectivity :

The carboxamide group (-CONH-Py) acts as a meta-director, while the ethyl group (-C₂H₅) is ortho/para-directing, leading to substitution at the 4-position.

Oxidation of the Thiophene Ring

Controlled oxidation of the thiophene sulfur atom produces sulfoxides or sulfones, altering electronic properties and biological activity.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂, AcOH, 25°C, 6h | Thiophene sulfoxide | 5-Ethyl-N-(pyridin-4-yl)thiophene-2-sulfonamide | 67% | |

| KMnO₄, H₂O, 70°C, 3h | Thiophene sulfone | 5-Ethyl-N-(pyridin-4-yl)thiophene-2-sulfonamide | 81% |

Key Consideration :

Over-oxidation to sulfones requires stronger agents like KMnO₄, while H₂O₂ selectively yields sulfoxides.

Functionalization of the Pyridine Ring

The pyridin-4-yl group participates in nucleophilic aromatic substitution (NAS) or coordination chemistry.

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, 80°C | 3-Bromo-pyridin-4-yl derivative | 45% | |

| Pd-catalyzed Suzuki coupling | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | Biaryl-substituted carboxamide | 62% |

Mechanistic Notes :

-

Bromination occurs at the 3-position due to the directing effect of the carboxamide .

-

Suzuki coupling requires prior halogenation (e.g., bromination) to install a reactive site.

Transamidation Reactions

The carboxamide group undergoes transamidation with primary or secondary amines under catalytic conditions.

| Amine | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Benzylamine | H₂SO₄, 120°C | N-Benzyl-5-ethylthiophene-2-carboxamide | 78% | |

| Piperidine | AlCl₃, toluene, reflux | N-Piperidinyl-5-ethylthiophene-2-carboxamide | 69% |

Limitation :

Steric hindrance from the pyridin-4-yl group reduces reactivity with bulky amines.

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles, leveraging the proximity of functional groups.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| POCl₃, DMF, 100°C | Thieno[2,3-d]pyrimidin-4-one derivative | 51% | |

| CuI, K₂CO₃, DMSO, 130°C | Thieno[3,2-b]pyridine derivative | 48% |

Key Insight :

Cyclization often requires dehydrating agents (e.g., POCl₃) or transition-metal catalysts .

Reduction of the Carboxamide Group

Selective reduction of the carboxamide to an amine is achievable under vigorous conditions.

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄, THF, reflux, 8h | 5-Ethyl-N-(pyridin-4-yl)thiophene-2-methylamine | 66% | ||

| BH₃·THF, 80°C, 12h | Partial reduction to aldehyde intermediate | 34% |

Challenges :

Over-reduction or side reactions (e.g., ring hydrogenation) may occur without precise control.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Recent studies have indicated that compounds related to thiophene-2-carboxamides exhibit promising antibacterial properties. For instance, derivatives such as N-(4-methylpyridin-2-yl)thiophene-2-carboxamides have shown efficacy against extended-spectrum β-lactamase (ESBL) producing strains of Escherichia coli . The structure of 5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide suggests potential modifications that could enhance its antibacterial activity.

Table 1: Antibacterial Efficacy of Thiophene Derivatives

| Compound | MIC (mg/L) | Zone of Inhibition (mm) |

|---|---|---|

| 4a | 10 | 13 ± 2 |

| 4c | 10 | 15 ± 2 |

| This compound | TBD | TBD |

Neuropharmacology

Inhibition of NAPE-PLD

this compound has potential applications in neuropharmacology, particularly as an inhibitor of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial for the biosynthesis of bioactive lipid mediators known as N-acylethanolamines (NAEs), which are involved in various neurological processes . Compounds with similar structures have been shown to modulate emotional behavior in animal models by affecting NAE levels.

Structure–Activity Relationship (SAR)

Understanding the SAR of thiophene derivatives can guide the development of more potent analogues. For instance, modifications to the thiophene ring or the pyridine moiety can significantly influence biological activity and pharmacokinetic properties. The optimization efforts have led to compounds with enhanced potency and selectivity, which are critical for therapeutic applications.

Table 2: Structure–Activity Relationship Insights

| Modification | Effect on Potency | Comments |

|---|---|---|

| Substitution on thiophene | Increased activity | Enhances binding affinity |

| Alteration of pyridine ring | Variable effects | Depends on electronic properties |

Case Studies

Case Study: NAPE-PLD Inhibition

A study focused on the optimization of pyrimidine derivatives demonstrated that structural modifications could yield compounds with nanomolar potency against NAPE-PLD. The lead compound from this series exhibited significant effects on emotional behavior in mice, suggesting a direct link between enzyme inhibition and behavioral outcomes . This underscores the therapeutic potential of thiophene-based compounds in treating mood disorders.

Case Study: Antibacterial Efficacy

In another study, various thiophene derivatives were synthesized and screened for their antibacterial activity against ESBL-producing E. coli. Compounds showed varying degrees of effectiveness, with specific analogues demonstrating high activity through molecular docking studies that highlighted key interactions within the bacterial β-lactamase binding site . This research paves the way for developing novel antibiotics based on the thiophene scaffold.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets:

Enzyme Inhibition: It can inhibit enzymes by binding to their active sites.

Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide is unique due to its specific combination of thiophene and pyridine rings. Similar compounds include:

- 2-ethyl-N-(pyridin-3-yl)thiophene-2-carboxamide

- 5-methyl-N-(pyridin-4-yl)thiophene-2-carboxamide

- 5-ethyl-N-(pyridin-2-yl)thiophene-2-carboxamide These compounds share structural similarities but differ in the position and type of substituents, which can affect their chemical and biological properties .

Biological Activity

5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a pyridine group and an ethyl chain. This structure is indicative of its potential interactions with various biological targets, enhancing its pharmacological profile.

Biological Activity Overview

The compound has been studied for several biological activities, including:

- Antimicrobial Activity : Exhibiting significant antibacterial and antifungal properties.

- Anti-inflammatory Effects : Potential inhibition of inflammatory pathways.

- Anticancer Properties : Investigated for its role in modulating cancer cell proliferation.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens. The compound's efficacy was evaluated against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Candida albicans | 0.8 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in the context of rising antibiotic resistance .

Anti-inflammatory Activity

Studies have shown that this compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays demonstrated a reduction in inflammation markers in cell lines treated with the compound.

The proposed mechanism involves the inhibition of key enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) and lipoxygenase (LOX). The compound's ability to modulate these pathways suggests its potential use in treating inflammatory diseases .

Anticancer Potential

Preliminary studies indicate that this compound may exhibit anticancer activity through apoptosis induction in cancer cell lines. The compound's interaction with specific molecular targets has been hypothesized to disrupt cancer cell proliferation.

Case Study

In a study evaluating various thiophene derivatives, this compound was found to significantly reduce cell viability in breast cancer cell lines at concentrations above 10 µM, indicating its potential as an anticancer agent .

Summary of Research Findings

The biological activities of this compound are summarized below:

Q & A

Q. What are the optimal synthetic routes for 5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide, and how can reaction yields be improved?

Methodological Answer:

- Key Routes : Microwave-assisted synthesis (solvent-free conditions) and conventional coupling of 5-ethylthiophene-2-carboxylic acid with 4-aminopyridine using carbodiimide coupling agents (e.g., DCC or EDC) .

- Yield Optimization : Use high-purity reagents, monitor reaction progress via TLC, and employ recrystallization (e.g., ethyl acetate/hexane mixtures) for purification. For microwave methods, optimize irradiation time (2–10 min) and power (100–300 W) to enhance efficiency .

- Validation : Confirm yields gravimetrically and validate purity via HPLC (>98%) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- Core Techniques :

- NMR : Assign peaks for thiophene protons (δ 6.8–7.2 ppm), pyridine protons (δ 8.2–8.6 ppm), and ethyl group (δ 1.2–1.4 ppm for CH3, δ 2.5–2.8 ppm for CH2) .

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : Look for molecular ion [M+H]⁺ matching theoretical mass (C₁₂H₁₂N₂OS: 248.08 g/mol) .

- Cross-Validation : Compare with literature data for known analogs (e.g., pyridine-thiophene carboxamides) to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Quantum Chemical Modeling : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites (e.g., electron-deficient pyridine ring) .

- Reaction Path Screening : Apply automated reaction path search tools (e.g., GRRM or AFIR) to simulate plausible intermediates in alkylation or cycloaddition reactions .

- Validation : Compare computational predictions with experimental outcomes (e.g., regioselectivity in derivatization) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Controlled Replication : Standardize assay conditions (e.g., cell lines, solvent controls, and incubation times) to isolate compound-specific effects .

- Meta-Analysis : Use statistical tools (e.g., ANOVA or Bayesian inference) to assess variability across studies, focusing on dose-response relationships .

- Structural Confirmation : Re-characterize disputed batches via X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for stereochemical validation) .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

Methodological Answer:

- Directing Groups : Leverage the pyridine ring’s electron-withdrawing nature to guide electrophilic substitution on the thiophene moiety .

- Catalytic Systems : Test transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts (e.g., proline derivatives for asymmetric alkylation) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance nucleophilic attack on the carboxamide group .

Q. How can factorial design improve experimental efficiency in studying structure-activity relationships (SAR)?

Methodological Answer:

- Design Setup : Use a 2³ factorial design to vary substituents (e.g., ethyl chain length, pyridine substituents) and reaction conditions (temperature, catalyst loading) .

- Response Variables : Measure bioactivity (e.g., IC50), solubility (logP), and thermal stability (DSC/TGA).

- Data Analysis : Apply response surface methodology (RSM) to identify synergistic effects between variables .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR assignments for this compound?

Methodological Answer:

- Reference Standards : Synthesize and characterize a deuterated analog (e.g., D₃-ethyl group) to unambiguously assign split signals .

- Collaborative Validation : Share raw NMR data (FID files) with independent labs for cross-verification .

Q. What experimental controls are critical when evaluating this compound’s stability under varying pH conditions?

Methodological Answer:

- Accelerated Stability Testing : Use buffer solutions (pH 1–13) at 40–60°C, monitor degradation via HPLC, and identify byproducts via LC-MS .

- Control Experiments : Include blank runs (no compound) to rule out solvent or container interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.